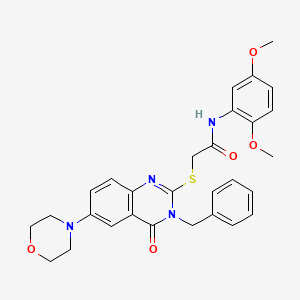

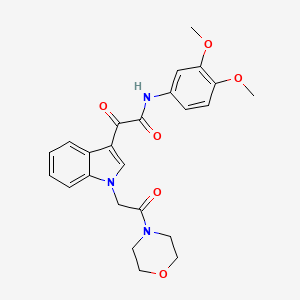

![molecular formula C10H19N B2570218 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine CAS No. 1781639-39-1](/img/structure/B2570218.png)

2-(Bicyclo[2.2.2]octan-2-yl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds containing a bicyclo[2.2.2]octene unit often involves the Diels–Alder reaction and ring-closing metathesis as key steps . A simple and convenient method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit, which are structurally similar to 11β-HSD1 inhibitors, has been described . This approach has also been expanded to an endo-tricyclo[4.2.2.02,5]decene derivative, which is a useful monomer for polymer synthesis .Molecular Structure Analysis

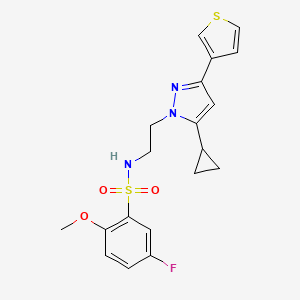

The molecular structure of “2-(Bicyclo[2.2.2]octan-2-yl)ethanamine” can be represented by the InChI code: 1S/C10H19N/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-10H,1-7,11H2 . The molecular weight of this compound is 153.27 .Chemical Reactions Analysis

Bicyclo[2.2.2]octan-2-yl-amines have been deaminated in acetic acid by nitrous acid and their N-phenyltriazenes; their ethyl N-nitrosocarbamates have also been solvolysed in ethanol . The product distributions by a given method from the structurally isomeric starting materials are similar .科学的研究の応用

Synthetic Chemistry Applications

Ring-Enlargement Reactions : Enamines, silyl enol ethers, and beta-keto ester anions derived from bicyclo[3.3.0]octan-2-one have been used in formal [2 + 2] cycloaddition reactions, leading to electrophilic cyclobutenes. These were transformed into hydroazulene derivatives, representing a synthetic tool for constructing polyfunctionalized ring systems (Mislin & Miesch, 2003).

Host Molecule Synthesis : Water-soluble macrocyclic polyamine host molecules containing bicyclo[2.2.2]octane or bicyclo[4.4.0]decane units have been synthesized. These compounds demonstrated unique properties in terms of nuclear magnetic resonance spectroscopy and association constants with fluorescent hydrophobic guests (Tobe et al., 1985).

Biological Studies

- Antiprotozoal Activities : Bicyclo[2.2.2]octan-2-imines and esters have shown significant antitrypanosomal and antiplasmodial activities, making them potential candidates for treating diseases caused by Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005).

Material Science

- Polymer Chemistry : Bicyclo[4.2.0]oct-6-ene-7-carboxamide has been utilized in the synthesis of gradient copolymers via ring-opening metathesis, showcasing the ability to modulate polymer properties through precise monomer selection and reaction conditions (Boadi & Sampson, 2021).

作用機序

Mode of Action

The mode of action of 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine involves a deamination process . This compound has been deaminated in acetic acid by nitrous acid and via their N-phenyltriazenes; their ethyl N-nitrosocarbamates have also been solvolysed in ethanol .

Result of Action

The result of the action of this compound involves the formation of classical carbonium ions as the initial products of fragmentation of diazo-intermediates . These ions are intercepted to only a small extent to give products structurally and stereochemically characteristic of the original amines .

特性

IUPAC Name |

2-(2-bicyclo[2.2.2]octanyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-10H,1-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTQEDXZJPQQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

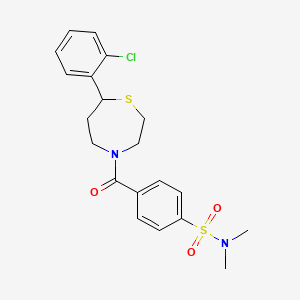

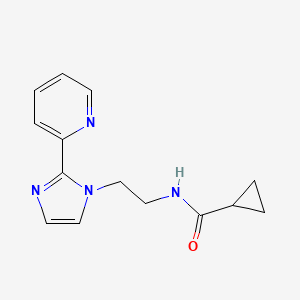

![2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2570135.png)

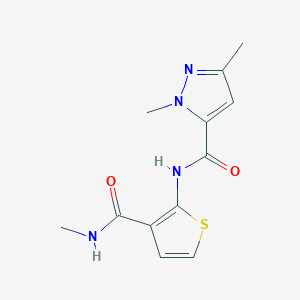

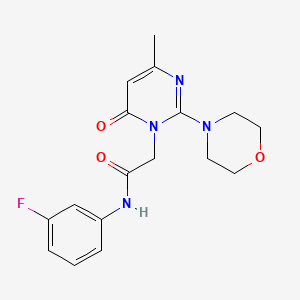

![2-(4-bromophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2570138.png)

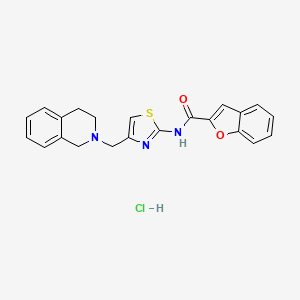

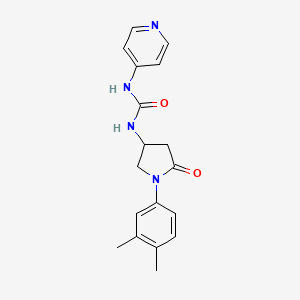

![3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2570139.png)

![1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2570151.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate](/img/structure/B2570157.png)